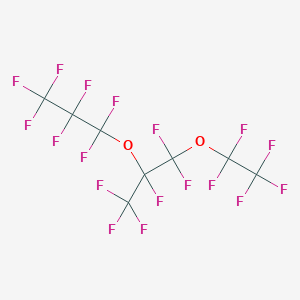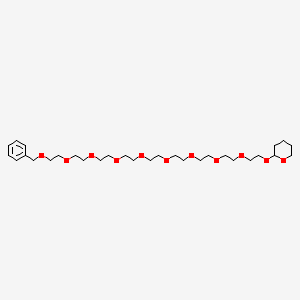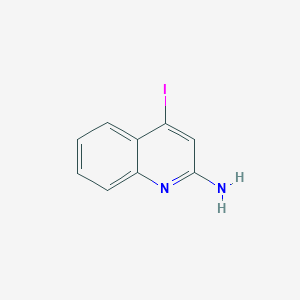
Nadolol Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nadolol Impurity D, also known as 5,5′- [ [ (1,1-Dimethylethyl)imino]bis [ (2-hydroxypropane-1,3-diyl)oxy]]bis (cis-1,2,3,4-tetrahydronaphthalene-2,3-diol), is a chemical compound with the molecular formula C30H43NO8 and a molecular weight of 545.7 g/mol . It is an impurity standard of Nadolol, a non-selective beta-adrenergic receptor antagonist commonly used in the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias .
Vorbereitungsmethoden
Starting Materials: The synthesis begins with the appropriate starting materials, which include specific naphthalene derivatives and other organic compounds.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of any unwanted by-products or impurities.
Analyse Chemischer Reaktionen
Nadolol Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nadolol Impurity D has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in pharmaceutical research for the development of Nadolol-related products.
Toxicological Studies: It is used to assess the genotoxic potential of Nadolol and its impurities.
Analytical Chemistry: It is employed in the identification and quantification of unknown impurities in Nadolol formulations.
Wirkmechanismus
As an impurity of Nadolol, Nadolol Impurity D does not have a direct mechanism of action. Nadolol itself is a non-selective beta-adrenergic antagonist that works by blocking beta-1 and beta-2 adrenoceptors in the heart, leading to decreased heart rate and blood pressure. It also inhibits the release of renin from the kidneys, reducing angiotensin II-mediated vasoconstriction and aldosterone-mediated water retention .
Vergleich Mit ähnlichen Verbindungen
Nadolol Impurity D can be compared with other Nadolol impurities, such as:
Nadolol EP Impurity A: C13H18O5, molecular weight 254.3 g/mol.
Nadolol EP Impurity B: C14H20O5, molecular weight 268.3 g/mol.
Nadolol EP Impurity C: C23H28O7, molecular weight 416.5 g/mol.
Each of these impurities has unique structural features and properties that distinguish them from this compound. The uniqueness of this compound lies in its specific molecular structure and the role it plays in the comprehensive analysis of Nadolol formulations .
Eigenschaften
CAS-Nummer |
67247-26-1 |
|---|---|
Molekularformel |
C30H43NO8 |
Molekulargewicht |
545.7 g/mol |
IUPAC-Name |
(2R,3S)-5-[3-[tert-butyl-[3-[[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]-2-hydroxypropyl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C30H43NO8/c1-30(2,3)31(14-20(32)16-38-28-8-4-6-18-10-24(34)26(36)12-22(18)28)15-21(33)17-39-29-9-5-7-19-11-25(35)27(37)13-23(19)29/h4-9,20-21,24-27,32-37H,10-17H2,1-3H3/t20?,21?,24-,25-,26+,27+/m1/s1 |
InChI-Schlüssel |
QTDWBPBQCMSEPA-UBHFVJRSSA-N |
SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |
Isomerische SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O)CC(COC3=CC=CC4=C3C[C@@H]([C@@H](C4)O)O)O |
Kanonische SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3330106.png)

![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)




![(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B3330155.png)
![9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3330161.png)


![10-[(Carboxymethyl)amino]-10-oxodecanoic acid](/img/structure/B3330213.png)
![6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3330217.png)
